molecular formula C17H18ClNOS B2536481 (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone CAS No. 1795471-43-0

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone

Cat. No. B2536481
CAS RN: 1795471-43-0
M. Wt: 319.85
InChI Key: HYKWQXARBSUHPF-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone, also known as CTM, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, involves oxidation and nucleophilic addition reactions, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Spectral Characterization and Docking Studies

  • Novel compounds involving similar molecular frameworks have been synthesized, characterized, and their structures optimized through density functional theory (DFT) calculations. These studies also analyze the thermodynamic stability and reactivity, providing insights into their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Photophysical Properties

  • Research into donor-acceptor molecules, such as (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, reveals properties like delayed fluorescence and room-temperature phosphorescence, offering potential applications in organic electronics and photonics (Wen et al., 2021).

Biological Evaluation and Molecular Docking

  • Studies on pyrazoline derivatives including similar chlorophenyl groups have shown significant anti-inflammatory and antibacterial activities, supported by molecular docking results that indicate potential as molecular templates for therapeutic applications (Ravula et al., 2016).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-8-6-13(7-9-15)14-4-1-2-10-19(12-14)17(20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKWQXARBSUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-2-yl)methanone

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